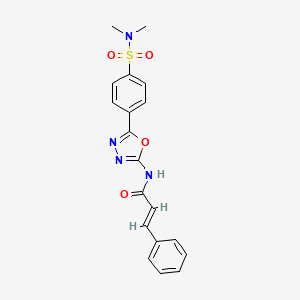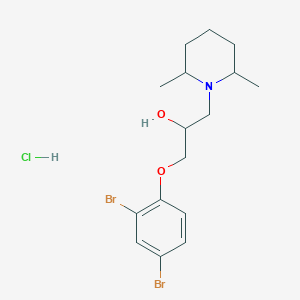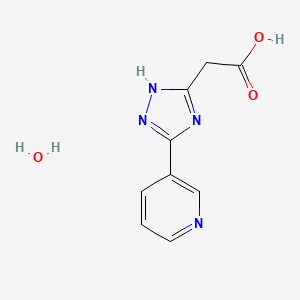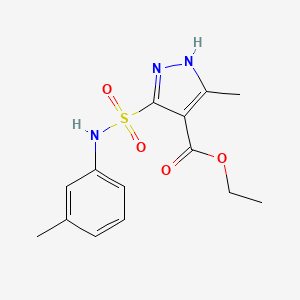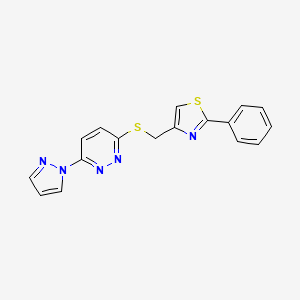
4-(((6-(1H-pyrazol-1-yl)pyridazin-3-yl)thio)methyl)-2-phenylthiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(((6-(1H-pyrazol-1-yl)pyridazin-3-yl)thio)methyl)-2-phenylthiazole is a compound that has been extensively studied for its potential applications in scientific research. This compound is of particular interest due to its unique chemical structure and potential biological activity. In
Aplicaciones Científicas De Investigación
Antimicrobial Activity
Research has indicated that compounds related to 4-(((6-(1H-pyrazol-1-yl)pyridazin-3-yl)thio)methyl)-2-phenylthiazole demonstrate significant antimicrobial properties. For instance, studies have shown that various pyridazine derivatives possess antimicrobial activity, highlighting their potential as antibacterial agents (El-Mariah, Hosny, & Deeb, 2006). Similarly, compounds containing pyrazole, triazole, and pyrimidine have been evaluated for antimicrobial effectiveness, reinforcing the potential of such compounds in addressing microbial threats (Sindhu et al., 2016).
Antitumor and Anticancer Properties
The synthesis of derivatives of this compound has led to the discovery of substances with notable antitumor and anticancer capabilities. For example, certain pyrazole-linked compounds have been identified as having broad-spectrum antitumor activity against various cancer cell lines (Fahmy, Rostom, & Bekhit, 2002). This underlines the potential of such compounds in the development of new anticancer drugs.
Biological Evaluations and Molecular Docking Studies
Various studies have conducted biological evaluations and molecular docking studies on compounds related to this chemical structure. These studies provide deeper insights into their potential therapeutic applications. For instance, the synthesis and biological evaluation of certain triazolopyridines and pyridotriazines have been explored, highlighting their antimicrobial and antioxidant activity, as well as their potential use in drug discovery (Flefel et al., 2018).
Antioxidant Potential
The antioxidant properties of related compounds have been studied, indicating their potential use as antioxidant agents. For example, a study on new thiazole, pyridine, and pyrazole derivatives has demonstrated their promising antioxidant capabilities (Kaddouri et al., 2020).
Antihypertensive Action
Research has also been conducted on derivatives with antihypertensive properties. For instance, the synthesis of 6-heteroaryl-3-hydrazinopyridazine derivatives has shown significant antihypertensive action, suggesting potential applications in treating hypertension (Steiner, Gries, & Lenke, 1981).
Safety And Hazards
Like all chemicals, pyrazoles and thiazoles should be handled with care. Some derivatives may be harmful if ingested or inhaled, and may cause irritation to the skin and eyes.
Direcciones Futuras
The development of new pyrazole and thiazole derivatives with improved biological activity and selectivity is an active area of research. These compounds have potential applications in the treatment of various diseases, including cancer, inflammatory diseases, and infectious diseases1.
Please note that this information is quite general and may not apply to the specific compound you mentioned. For a comprehensive analysis of a specific compound, more detailed information would be needed. It’s always a good idea to consult a professional chemist or a reliable database for specific information about a particular compound.
Propiedades
IUPAC Name |
2-phenyl-4-[(6-pyrazol-1-ylpyridazin-3-yl)sulfanylmethyl]-1,3-thiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N5S2/c1-2-5-13(6-3-1)17-19-14(12-24-17)11-23-16-8-7-15(20-21-16)22-10-4-9-18-22/h1-10,12H,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNXZVQFATHCGQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=CS2)CSC3=NN=C(C=C3)N4C=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(((6-(1H-pyrazol-1-yl)pyridazin-3-yl)thio)methyl)-2-phenylthiazole | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[(4-chlorophenyl)sulfanyl]-1,3-dimethyl-N-phenyl-1H-pyrazole-4-carboxamide](/img/structure/B2659750.png)
![(2E)-N-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]-3-(3,4,5-trimethoxyphenyl)acrylamide](/img/structure/B2659751.png)
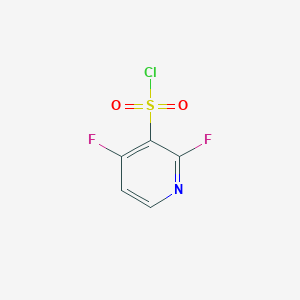
![2-(2,5-dioxopyrrolidin-1-yl)-N-(4-ethylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2659754.png)
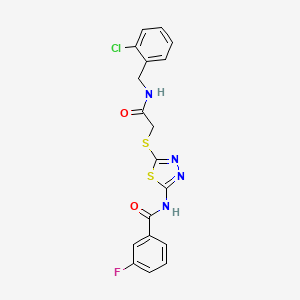
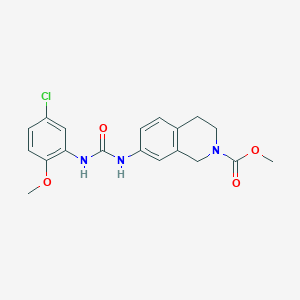
![2-((3-ethyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(3-nitrophenyl)acetamide](/img/structure/B2659758.png)
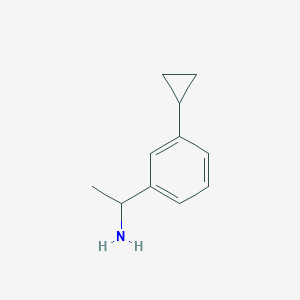
![4-chloro-N-(4-{[(4-fluorophenyl)sulfanyl]methyl}phenyl)benzenecarboxamide](/img/structure/B2659760.png)
